![molecular formula C24H16ClFN4 B14966662 7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14966662.png)
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Description
7-(3-Chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by substitutions at the 5-, 7-, and N-positions. Pyrrolo[2,3-d]pyrimidines are well-documented in medicinal chemistry for their roles as kinase inhibitors, suggesting possible applications in oncology or inflammatory diseases .
Properties
Molecular Formula |
C24H16ClFN4 |
---|---|
Molecular Weight |
414.9 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C24H16ClFN4/c25-17-8-4-11-20(12-17)30-14-21(16-6-2-1-3-7-16)22-23(27-15-28-24(22)30)29-19-10-5-9-18(26)13-19/h1-15H,(H,27,28,29) |
InChI Key |
MIMWZCNDZSOGFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=NC=NC(=C23)NC4=CC(=CC=C4)F)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Phosphorus Pentoxide Methodology
A well-established approach for introducing amino groups at the 4-position of pyrrolo[2,3-d]pyrimidines involves the direct conversion of pyrrolo[2,3-d]pyrimidin-4(3H)-ones to the corresponding 4-amino derivatives using phosphorus pentoxide. This method was extensively documented by Jørgensen, Girgis, and Pedersen, who demonstrated its versatility for various substituted pyrrolo[2,3-d]pyrimidines.
Reaction Conditions:
- Heating pyrrolo[2,3-d]pyrimidin-4(3H)-ones with P2O10
- Using N,N-dimethylcyclohexylamine as a base
- Incorporating appropriate amine hydrochloride (3-fluoroaniline hydrochloride for our target)
- Temperature range: 200-220°C
- Reaction time: 1-4 hours for aromatic amines
This approach typically yields 46-90% of the desired 4-amino derivative and provides a direct, one-step conversion.
α-Bromomethylketone Approach
Another common strategy involves the construction of the pyrrolo[2,3-d]pyrimidine scaffold using the reaction between α-bromomethylbenzylketones and 2,6-diamino-4-oxopyrimidine. This approach, reported by Secrist and Liu and further developed by Gangjee et al., allows for the regiospecific formation of 6-substituted pyrrolo[2,3-d]pyrimidines.
For the synthesis of 7-substituted derivatives (as in our target compound), modifications to this approach would be necessary. The key reaction involves:
Procedure:
- Reaction of α-bromomethylketones with 2,6-diamino-4-oxopyrimidine
- Solvent: DMF
- Formation of the pyrrole ring with appropriate substitution
- Subsequent modification at the 4-position to introduce the amino group
Alternative Route via Chloropyrimidines
A third approach involves the synthesis of 4-chloropyrrolo[2,3-d]pyrimidines followed by nucleophilic displacement with the appropriate amine:
- Synthesis of appropriately substituted pyrrolo[2,3-d]pyrimidin-4-ones
- Conversion to 4-chloro derivatives using POCl3
- Nucleophilic displacement with 3-fluoroaniline
- Final deprotection if necessary
This method has been applied to various pyrrolo[2,3-d]pyrimidine derivatives with success rates of 55-70% for the chlorination step.
Specific Synthesis of 7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Direct Conversion Method
The most efficient route to synthesize the target compound utilizes the phosphorus pentoxide methodology applied to the appropriate 7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4(3H)-one precursor.
Detailed Procedure:
Preparation of Precursor:
- Synthesize 7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4(3H)-one using established methods
- Purify by recrystallization from appropriate solvent
Amination Reaction:
- In a suitable reaction vessel, combine:
- P2O10 (17.0 g, 0.06 mol)
- N,N-dimethylcyclohexylamine (15.3 g, 0.12 mol)
- 3-Fluoroaniline hydrochloride (0.12 mol)
- Heat the mixture at 200°C until homogeneous
- Add 7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4(3H)-one (0.03 mol)
- Continue heating with stirring at 200-220°C for 1-4 hours
- Cool to approximately 100°C
- Add 2M NaOH solution (approximately 250 mL) until alkaline (pH 12-14)
- Continue stirring for 30 minutes
- Filter the precipitated solid
- Wash with water and purify as necessary
- In a suitable reaction vessel, combine:
The expected yield ranges from 46-90% based on comparable reactions.
Method via Chloro Intermediate
An alternative approach involves chlorination followed by nucleophilic substitution:
Protection of 2-NH2 (if present):
- Treat 7-(3-chlorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4(3H)-one with pivaloyl chloride
- React in suitable solvent with base (e.g., pyridine or triethylamine)
Chlorination:
- Treat protected intermediate with POCl3
- Heat at reflux for 4-6 hours
- Expected yield: 55-65%
Nucleophilic Substitution:
- React 4-chloro intermediate with 3-fluoroaniline
- Solvent: isopropanol with catalytic HCl
- Reflux for 16-48 hours
- Simultaneous deprotection occurs during this step
Purification:
- Column chromatography (silica gel)
- Recrystallization from appropriate solvent
This method typically provides overall yields of 40-60% for similar compounds.
Alternative Synthetic Routes
Pyrrole Formation Followed by Cyclization
This approach begins with the construction of an appropriately substituted pyrrole that is subsequently cyclized to form the pyrimidine ring:
Pyrrole Formation:
- React an appropriate α-bromomethylketone (incorporating the 3-chlorophenyl and phenyl groups) with an aminoacetate derivative
- Heat in suitable solvent to form the substituted pyrrole intermediate
Cyclization to Pyrimidine:
- Heat the pyrrole intermediate with formamide at elevated temperatures
- Formation of the pyrrolo[2,3-d]pyrimidin-4-one
Conversion to Amine:
- Chlorinate using POCl3
- React with 3-fluoroaniline under appropriate conditions
This method, while more steps, often provides better control over the substitution pattern.
Palladium-Catalyzed Approaches
Recent advancements in heterocycle synthesis have introduced palladium-catalyzed methodologies:
Cross-Coupling Strategy:
- Begin with a halogenated pyrrolo[2,3-d]pyrimidine core
- Introduce aryl groups via Suzuki or Stille coupling
- Optimize conditions for each coupling step
Late-Stage Functionalization:
- Introduce the 3-fluorophenylamino group at position 4 as the final step
- May require protecting group strategies
This approach is particularly valuable for creating libraries of analogues.
Purification and Characterization
Purification Methods
Purification of the target compound can be achieved through:
Column Chromatography:
- Stationary phase: Silica gel (200-400 mesh)
- Mobile phase: Chloroform or appropriate solvent system
- Gradient elution may be necessary
Recrystallization:
- Suitable solvents: Methanol, ethanol, or toluene
- Multiple recrystallizations may be required for high purity
Preparative HPLC:
- For highest purity requirements
- Appropriate column selection based on compound characteristics
Analytical Characterization
Full characterization of the synthesized compound should include:
Process Considerations and Optimization
Scale-up Considerations
When scaling up the synthesis for larger quantities, several factors require attention:
Safety:
- The phosphorus pentoxide method involves high temperatures (200-220°C)
- Proper ventilation and safety equipment are essential
- Controlled addition of reagents to manage exothermic reactions
Reagent Selection:
- Consider cost-effective alternatives for large-scale synthesis
- Minimize use of toxic reagents where possible
Yield Optimization:
- Temperature and time optimization for each step
- Solvent selection based on solubility and reaction efficiency
Green Chemistry Considerations
More environmentally friendly approaches might include:
Solvent Selection:
- Replacement of DMF with greener alternatives where possible
- Solvent recycling protocols
Catalytic Methods:
- Exploring catalytic approaches to reduce reagent quantities
- Lower temperature processes to reduce energy consumption
Atom Economy:
- Design of synthetic routes with minimum waste generation
- One-pot procedures where feasible
Chemical Reactions Analysis
Types of Reactions
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenated positions allow for nucleophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Scientific Research Applications
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine compound with a fused bicyclic system containing nitrogen atoms and multiple aromatic substituents, including 3-chlorophenyl and 3-fluorophenyl groups. It is of interest for its role as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR) and potential anti-cancer properties.
Scientific Research Applications
- Cystic Fibrosis Treatment This compound enhances chloride ion transport across epithelial cells, which is impaired in cystic fibrosis patients, making it a potential therapeutic application for cystic fibrosis and related diseases.
- Potential Anti-Cancer Properties Preliminary studies suggest that this compound may have anti-cancer properties due to its ability to inhibit specific signaling pathways involved in tumor progression.
- Drug Discovery and Development This compound is used in drug discovery and development across various therapeutic areas.
Interaction Studies
Interaction studies have focused on its binding affinity and efficacy as a CFTR modulator. These studies employ techniques such as:
- Binding assays
- Electrophysiological measurements
- Cell-based assays
Initial findings suggest that this compound may have a favorable profile compared to other modulators currently in use.
Structural comparison
Several compounds share structural similarities with this compound. The uniqueness of this compound lies in its specific combination of halogenated phenyl groups and its targeted activity towards CFTR modulation, distinguishing it from other compounds that may not exhibit such specificity or efficacy against cystic fibrosis-related pathways.
Compound Name | Structural Features | Unique Properties |
---|---|---|
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-pyrrolo[2,3-d]pyrimidin-4-amine | Contains 3-chlorophenyl and 3-fluorophenyl groups | Enhanced potency against specific cancer cell lines |
6-amino-N-(4-methylphenyl)-7-(3-nitrophenyl)pyrrolo[2,3-d]pyrimidin-4-amines | Amino group at position 6 | Potential anti-inflammatory activity |
N-(6-chloro-pyridin-2-yl)-5-(1-methylpyrazol-4-yl)isoquinolin-3-amines | Isoquinoline structure with pyridine substitution | Notable for neuroprotective effects |
Mechanism of Action
The mechanism of action of 7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Variations
Key structural analogs and their substituent differences are summarized below:
Key Observations :
- 7-Position : Chloro (target) vs. methyl () or fluoro (). Chloro’s stronger electron-withdrawing nature may enhance binding affinity compared to methyl.
- N-Substituent : 3-Fluorophenyl (target) vs. benzyl () or methoxy groups (). Fluorine’s electronegativity may improve target selectivity over methoxy’s electron donation.
- Core Modifications: Thieno[2,3-d]pyrimidine analogs (e.g., ) replace the pyrrolo ring with a thiophene, altering planarity and electronic properties.
Physicochemical Properties
- Molecular Weight : The target (~425.89 g/mol) falls within the typical range for drug-like molecules, whereas analogs vary from 244.69 (simplified core, ) to 469.95 (dimethoxy-substituted, ).
- Lipophilicity : N-Benzyl () and trifluoromethyl () analogs likely exhibit higher LogP values than the target, impacting membrane permeability.
- Solubility : Methoxy and fluorobenzyl groups () may enhance aqueous solubility compared to chloro/fluoroaryl substituents.
Hypothetical Pharmacological Implications
- Target Affinity : The 3-chlorophenyl and 3-fluorophenyl substituents may synergize to enhance binding to ATP pockets in kinases, as seen in other pyrrolopyrimidines .
- Metabolic Stability : Fluorine’s resistance to oxidation and chloro’s stability could improve half-life over methyl/methoxy analogs .
- Selectivity : The 3-fluorophenyl group may reduce off-target effects compared to bulkier N-benzyl substituents ().
Biological Activity
7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolopyrimidine compound with significant biological activity, particularly as a modulator of the cystic fibrosis transmembrane conductance regulator (CFTR). This compound has garnered attention due to its potential therapeutic applications in cystic fibrosis and cancer treatment.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-d]pyrimidine core, which includes:
- Aromatic Substituents : 3-chlorophenyl and 3-fluorophenyl groups that enhance its biological activity.
- Molecular Formula : C22H18ClF N3
- Molecular Weight : 373.85 g/mol
Structural Characteristics
Property | Description |
---|---|
Core Structure | Pyrrolo[2,3-d]pyrimidine |
Aromatic Groups | 3-chlorophenyl, 3-fluorophenyl |
Functional Groups | Amino group at position 4 |
CFTR Modulation
Research indicates that this compound acts as an inhibitor of CFTR , which is crucial for chloride ion transport across epithelial cells. This modulation is particularly relevant for cystic fibrosis patients who suffer from impaired ion transport. Initial studies suggest that it may enhance chloride transport, providing a therapeutic avenue for cystic fibrosis management .
Anticancer Properties
Preliminary investigations also point to potential anticancer properties . The compound appears to inhibit specific signaling pathways involved in tumor progression. For instance, it has shown efficacy against various cancer cell lines, indicating its role as a possible anticancer agent .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the presence of halogenated phenyl groups contributes to its binding affinity and specificity towards CFTR and other biological targets.
Study on CFTR Modulation
A study conducted on the efficacy of this compound demonstrated significant improvement in chloride ion transport in vitro compared to existing CFTR modulators. The binding affinity was assessed using radiolabeled assays, revealing a favorable profile compared to other compounds currently in use .
Anticancer Efficacy Studies
In another study focused on anticancer properties, the compound was tested against lung and breast cancer cell lines. The results indicated that it exhibited notable antiproliferative activity, with IC50 values suggesting effective inhibition of cell growth at low concentrations .
Summary of Key Findings
Activity Type | Result |
---|---|
CFTR Modulation | Enhanced chloride transport |
Anticancer Activity | Significant inhibition of cancer cell proliferation |
Binding Affinity | Favorable compared to other modulators |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-(3-chlorophenyl)-N-(3-fluorophenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine, and how can reaction yields be optimized?
- Methodological Answer : The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multi-step protocols, including cyclization and substitution reactions. For example, describes a route using 4-chloro-pyrrolo[2,3-d]pyrimidine intermediates coupled with aryl amines under Buchwald-Hartwig amination conditions. To optimize yields, employ Design of Experiments (DoE) methodologies (e.g., factorial designs) to identify critical parameters like temperature, catalyst loading, and solvent polarity . Reaction monitoring via HPLC or LC-MS ensures intermediate purity.
Q. How can the structural conformation of this compound be validated experimentally?
- Methodological Answer : X-ray crystallography (as in and ) is the gold standard for resolving bond angles, dihedral angles, and hydrogen-bonding networks. For solution-phase analysis, use / NMR to confirm substituent positions (e.g., distinguishing fluorophenyl vs. chlorophenyl groups via coupling patterns) . IR spectroscopy can validate functional groups like amine N–H stretches (~3300 cm) .
Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?
- Methodological Answer : Begin with enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts. For antimicrobial activity, follow protocols in , which tested pyrimidine derivatives against bacterial/fungal strains via broth microdilution (MIC determination). Cytotoxicity screening in cancer cell lines (e.g., MTT assay) is also recommended .
Advanced Research Questions
Q. How do computational methods inform the design of derivatives with enhanced target binding?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) predicts binding modes to receptors like kinases. Pair this with quantum mechanical calculations (e.g., DFT for charge distribution) to optimize substituent effects. highlights ICReDD’s approach, combining reaction path searches and experimental data feedback to refine molecular designs .
Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data for polymorphic forms?
- Methodological Answer : Polymorphism, as seen in , can lead to divergent hydrogen-bonding patterns or dihedral angles. Use variable-temperature XRD to assess thermal stability of crystal forms. Solid-state NMR ( CP/MAS) complements XRD by probing local environments in amorphous regions . Pair with Hirshfeld surface analysis to quantify intermolecular interactions .
Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated?
- Methodological Answer : Isotopic labeling (e.g., or ) combined with mass spectrometry tracks atom migration during cyclization. For intermediates, employ in situ FTIR or Raman spectroscopy to detect transient species. Computational studies (e.g., transition state modeling via Gaussian) validate proposed pathways .
Q. What advanced separation techniques are effective for isolating enantiomers or regioisomers of this compound?
- Methodological Answer : Chiral HPLC (e.g., Chiralpak columns) or SFC (supercritical fluid chromatography) resolves enantiomers. For regioisomers, use preparative TLC or reverse-phase HPLC with gradient elution. notes membrane technologies (e.g., nanofiltration) for scalable purification .
Data Analysis & Optimization
Q. How do steric and electronic effects of substituents (e.g., 3-fluorophenyl vs. 4-chlorophenyl) influence bioactivity?
- Methodological Answer : Perform SAR studies by synthesizing analogs with substituent variations. Use Hammett σ constants to quantify electronic effects and CoMFA (Comparative Molecular Field Analysis) to model steric/electrostatic contributions. demonstrates how trifluoromethyl groups enhance metabolic stability .
Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.